molecular formula C10H11NO2S B1624371 Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate CAS No. 332099-42-0

Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate

Cat. No. B1624371
Key on ui cas rn: 332099-42-0
M. Wt: 209.27 g/mol
InChI Key: IVTSDPODKGCTGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06576653B2

Procedure details

4-Methyl-thiophene-2-carbaldehyde (Detty, M. R.; Hays, D. S., Heterocycles, 40: 925-37 (1995)) was annulated according to Procedure H (aldehyde and azido-acetic acid ethyl ester added as ethanol solution (1.1 M of ester); reaction poured into cold saturated aqueous NH4Cl; after ether extractions, acrylate organic phase washed with water until aqueous phase was neutral; acrylate not purified).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=O)[S:5][CH:6]=1.[CH2:9]([O:11][C:12](=[O:17])[CH2:13][N:14]=[N+]=[N-])[CH3:10].[NH4+].[Cl-]>C(O)C>[CH2:9]([O:11][C:12]([C:13]1[NH:14][C:3]2[C:2]([CH3:1])=[CH:6][S:5][C:4]=2[CH:7]=1)=[O:17])[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(SC1)C=O
Step Two
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CN=[N+]=[N-])=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
EXTRACTION
Type
EXTRACTION
Details
after ether extractions, acrylate organic phase
WASH
Type
WASH
Details
washed with water until aqueous phase
CUSTOM
Type
CUSTOM
Details
acrylate not purified)

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C1=CC2=C(N1)C(=CS2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.